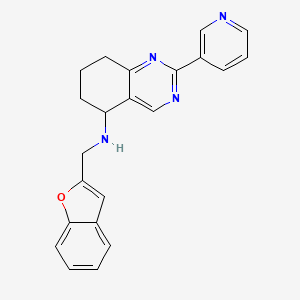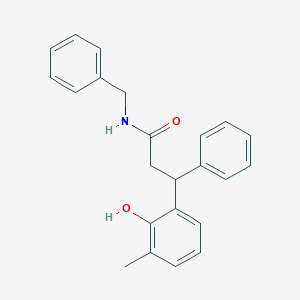
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine (BPT) is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It is a small molecule that belongs to the quinazoline family of compounds. BPT has been shown to have various biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用機序
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine exerts its pharmacological effects by interacting with various molecular targets in cells. It has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine also activates the p38 MAPK pathway, which induces apoptosis in cancer cells. Additionally, N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine inhibits the activity of histone deacetylases, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been shown to have various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and reduces the replication of viruses. N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine also has antioxidant properties and can protect cells from oxidative stress. In animal studies, N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been shown to have a low toxicity profile and is well-tolerated.
実験室実験の利点と制限
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine also has limitations. It has poor solubility in water, which can limit its bioavailability. Additionally, N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine is sensitive to oxidation and can degrade over time.
将来の方向性
For research include optimizing the synthesis method to improve the yield and purity of N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine, developing more effective formulations to improve its bioavailability, and conducting clinical trials to assess its safety and efficacy in humans. Additionally, further studies are needed to elucidate the molecular targets of N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine and its potential use in combination therapy with other anticancer agents.
合成法
The synthesis of N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine involves a multistep process that includes the reaction of 2-aminobenzofuran with 3-pyridinecarboxaldehyde to form an intermediate Schiff base. The Schiff base is then reduced using sodium borohydride to form N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine. This method has been optimized to achieve a high yield of N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine with good purity.
科学的研究の応用
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine induces cell cycle arrest and apoptosis in cancer cells by activating various signaling pathways. N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has also been shown to have anti-inflammatory and antiviral effects. It inhibits the production of pro-inflammatory cytokines and reduces the replication of viruses such as influenza and hepatitis C virus.
特性
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-2-9-21-15(5-1)11-17(27-21)13-24-19-7-3-8-20-18(19)14-25-22(26-20)16-6-4-10-23-12-16/h1-2,4-6,9-12,14,19,24H,3,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFGPVQVVACNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NCC4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone](/img/structure/B6080944.png)


![2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080968.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B6080997.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B6081004.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6081008.png)
![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)cyclohexanamine](/img/structure/B6081016.png)
![1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6081034.png)
![6-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6081045.png)